Regioisomeric Differentiation: C6-Sulfonamide Indoline vs. C7-Aroylamino Indoline Scaffolds in Tubulin Polymerization Inhibition
The target compound places the sulfonamide group at the indoline C6 position with a furan-2-carbonyl at N1, representing a regioisomeric arrangement distinct from the 7-aroylaminoindoline-1-benzenesulfonamide series [1]. In the published 7-aroylaminoindoline-1-sulfonamide series, the most potent tubulin polymerization inhibitors (compounds 15 and 16) display IC₅₀ values of 1.1 μM and 1.2 μM, respectively, with human cancer cell growth inhibition IC₅₀ values ranging from 8.6 to 10.8 nM across KB, MKN45, H460, HT29, and TSGH cell lines [1]. The reversal of substitution topology (sulfonamide at C6 with N1 acylation vs. sulfonamide at N1 with C7 acylation) is expected to alter the colchicine-site binding pose and tubulin polymerization inhibitory profile based on established SAR within the indoline class [1]. Direct head-to-head quantitative comparison data for the target compound are not available in the public domain; this evidence dimension is therefore class-level inference.
| Evidence Dimension | Tubulin polymerization inhibition potency (class-level topology comparison) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 1021208-97-8; predicted to occupy colchicine binding site based on indoline-sulfonamide pharmacophore model [1]. |
| Comparator Or Baseline | Compound 15 (7-aroylaminoindoline-1-benzenesulfonamide): tubulin polymerization IC₅₀ = 1.1 μM; KB cell IC₅₀ = 9.6 nM; MKN45 cell IC₅₀ = 8.8 nM [1]. |
| Quantified Difference | Cannot be calculated; direct comparative data absent. Structural topology difference: C6-sulfonamide/N1-furan-2-carbonyl (target) vs. C7-aroylamino/N1-benzenesulfonamide (comparator). |
| Conditions | Tubulin polymerization assay (in vitro); human cancer cell lines KB, MKN45, H460, HT29, TSGH, and KB-vin10 [1]. |
Why This Matters
Regioisomeric variations within the indoline-sulfonamide class can produce profoundly different tubulin binding modes and cellular potency profiles; procurement of the specific C6/N1-substituted regioisomer is essential for experiments designed to explore structure-dependent tubulin pharmacology.
- [1] Chang JY, Hsieh HP, Chang CY, Hsu KS, Chiang YF, Chen CM, Kuo CC, Liou JP. 7-Aroyl-aminoindoline-1-sulfonamides as a novel class of potent antitubulin agents. J Med Chem. 2006;49(23):6656-6659. doi:10.1021/jm061076u. PMID: 17154496. View Source
